molecular formula C14H23NO12 B231478 N-Acetylchondrosine CAS No. 18341-92-9

N-Acetylchondrosine

Cat. No.: B231478
CAS No.: 18341-92-9
M. Wt: 397.33 g/mol
InChI Key: LJORHONFMDUUHP-XQLAHFFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetylchondrosine (CAS 18341-92-9) is a disaccharide that serves as the fundamental repeating unit of the glycosaminoglycan chondroitin sulfate . As a key structural component, it is integral to research focused on the composition and analysis of chondroitin sulfate and related complex carbohydrates. Its primary research application is in analytical chemistry, where it is used as a standard in high-performance liquid chromatography (HPLC) methods for the quantitative determination and compositional analysis of glycosaminoglycans in biological tissues . By serving as a reference compound, this compound enables scientists to study the structure and metabolism of proteoglycans, which are crucial molecules in the extracellular matrix of connective tissues like cartilage. This research provides valuable insights into tissue structure and the mechanisms underlying various physiological and pathological conditions. This product is intended for research use only and is not for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18341-92-9

Molecular Formula

C14H23NO12

Molecular Weight

397.33 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(3R,4R,5R,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C14H23NO12/c1-3(17)15-5-10(6(18)4(2-16)25-13(5)24)26-14-9(21)7(19)8(20)11(27-14)12(22)23/h4-11,13-14,16,18-21,24H,2H2,1H3,(H,15,17)(H,22,23)/t4-,5-,6+,7+,8+,9-,10-,11+,13?,14-/m1/s1

InChI Key

LJORHONFMDUUHP-XQLAHFFZSA-N

SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C(C(O2)C(=O)O)O)O)O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1O)CO)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C(C(O2)C(=O)O)O)O)O

Synonyms

N-acetylchondrosine

Origin of Product

United States

N Acetylchondrosine Biosynthesis Pathways and Enzymology Research

Precursor Utilization and Initial Glycosyltransferase Activities

The initial stages of CS biosynthesis involve the preparation and transfer of activated sugar donors, followed by the action of specific glycosyltransferases that initiate and elongate the GAG chain.

The biosynthesis of glycosaminoglycans, including chondroitin (B13769445) sulfate (B86663), relies on the availability of activated nucleotide sugars, which serve as the monosaccharide donors. For CS synthesis, the critical UDP-sugar donors are uridine (B1682114) diphosphate (B83284) N-acetylgalactosamine (UDP-GalNAc) and uridine diphosphate glucuronic acid (UDP-GlcUA) nih.govsci-hub.senih.govresearchgate.netaginganddisease.orgnih.govfrontiersin.org. UDP-GlcUA is synthesized from UDP-glucose through the action of UDP-glucose dehydrogenase sci-hub.senih.gov. UDP-GalNAc provides the GalNAc residues that are alternately added with GlcA residues to form the CS backbone. The cellular availability and transport of these UDP-sugars into the Golgi apparatus are crucial for efficient GAG chain synthesis nih.govnih.gov.

Glycosyltransferases are enzymes that catalyze the formation of glycosidic bonds, transferring sugar moieties from activated donors to acceptor molecules. In CS biosynthesis, specific glycosyltransferases are responsible for initiating the chain on a protein core and subsequently elongating it.

A unique glycosyltransferase, identified as UDP-GalNAc:GlcAβ-R α1,4-N-acetylgalactosaminyltransferase (α4-GalNAcT), has been characterized for its ability to transfer an α-N-acetylgalactosamine (α-GalNAc) residue from UDP-GalNAc to terminal β-linked glucuronic acid (GlcA) residues on acceptor molecules oup.comoup.comoup.com. This enzyme catalyzes an α1,4 linkage, which is distinct from the typical β1→4 linkage found between GlcA and GalNAc in the standard chondroitin sulfate repeating unit. This enzyme utilizes N-acetylchondrosine (GlcAβ1-3GalNAc) as an alternative substrate, demonstrating specific kinetic properties.

Table 1: Kinetic Parameters of UDP-GalNAc:GlcAβ-R α1,4-N-acetylgalactosaminyltransferase (α4-GalNAcT)

SubstrateApparent Km (µM)
This compound1060
Linkage tetrasaccharide-serine188
UDP-GalNAc27

Data adapted from oup.com.

The enzyme exhibits maximal activity in the presence of divalent cations, particularly Mn2+, and shows dual pH optima at pH 6.5 and pH 7.4, with the highest activity observed at pH 6.5 in a 50 mM 2-(N-morpholino)ethanesulfonic acid buffer oup.comoup.comoup.com. This specific α-linkage formation suggests a role in particular glycoconjugate structures or a distinct pathway within GAG biosynthesis.

Identification and Characterization of Glycosyltransferases Utilizing this compound as an Acceptor Substrate

Chondroitin Chain Elongation Mechanisms Involving this compound

Following the initiation of the GAG chain, elongation proceeds through the repetitive addition of disaccharide units, a process mediated by chondroitin synthases.

The polymerization of the chondroitin sulfate backbone involves bifunctional enzymes known as chondroitin synthases (ChSy). These enzymes possess both β1,3-glucuronosyltransferase (GlcAT-II) and β1,4-N-acetylgalactosaminyltransferase (GalNAcT-II) activities, enabling them to sequentially add GlcA and GalNAc residues to the growing chain caldic.comnih.govgenome.jpkegg.jpreactome.orgnih.govplos.orgspandidos-publications.comgoogle.com. Chondroitin polymerizing factor (CHPF) also collaborates with ChSy enzymes to facilitate CS chain elongation caldic.comnih.govgenome.jpkegg.jpnih.gov.

Key enzymes in this process include Chondroitin Sulfate Synthase-1 (CSS1/ChSy-1) and Chondroitin Sulfate Synthase-2 (CSS2/ChPF), which form complexes and exhibit significant polymerizing activity nih.govplos.org. CSS2, in particular, is noted for its role in the extension of CS chains, while CSS1 participates in both initiation and extension nih.govplos.org. Some microbial chondroitin synthases have been identified that produce unsulfated chondroitin polymers google.com. In vitro studies utilizing this compound oxazoline (B21484) derivatives have also provided insights into the polymerization mechanisms catalyzed by enzymes like hyaluronidase (B3051955) acs.orgmdpi.comnih.govnih.govacs.org.

Compound List:

this compound

Uridine Diphosphate (UDP)-N-acetylgalactosamine (UDP-GalNAc)

Uridine Diphosphate Glucuronic Acid (UDP-GlcUA)

Uridine Diphosphate Glucose (UDP-Glucose)

N-acetylglucosamine (GlcNAc)

D-Glucuronic Acid (GlcA)

N-acetyl-D-galactosamine (GalNAc)

Heparan Sulfate (HS)

Chondroitin Sulfate (CS)

Chondroitin Synthase (ChSy)

Chondroitin Polymerizing Factor (CHPF)

Exostosin-like 2 (EXTL2)

Exostosin-like 3 (EXTL3)

UDP-GalNAc:GlcAβ-R α1,4-N-acetylgalactosaminyltransferase (α4-GalNAcT)

Chondroitin Sulfate Synthase-1 (CSS1/ChSy-1)

Chondroitin Sulfate Synthase-2 (CSS2/ChPF)

N Acetylchondrosine Catabolism and Enzymatic Degradation Research

Identification and Characterization of N-Acetylchondrosine-Degrading Enzymes

The enzymatic machinery responsible for the catabolism of chondroitin (B13769445) sulfate (B86663), and by extension this compound, involves a consortium of hydrolases. Key enzymes in this process include hyaluronidases, which act as endoglycosidases, and a set of exoglycosidases, most notably beta-glucuronidase and β-N-acetylhexosaminidase, which complete the degradation.

Beta-glucuronidase (EC 3.2.1.31) is a critical exoglycosidase in the final stages of chondroitin sulfate degradation. nih.govfrontiersin.org Its primary role is to cleave the terminal, non-reducing glucuronic acid (GlcA) residue from oligosaccharide fragments generated by endoglycosidase activity. researchgate.net Research on the sequential degradation of chondroitin sulfate-derived oligosaccharides has demonstrated that beta-glucuronidase acts after other exo-enzymes, such as sulfatases and β-N-acetylgalactosaminidase, have removed preceding terminal groups. nih.gov

The activity of lysosomal beta-glucuronidase is optimal at an acidic pH, typically around 4.0-5.0, which is consistent with the environment within lysosomes where this degradation occurs. pharmacy180.com Studies have shown that the enzyme's action is essential for the complete breakdown of the GAG chain, as its deficiency leads to the accumulation of GAG fragments with terminal glucuronic acid, a hallmark of the lysosomal storage disorder Mucopolysaccharidosis Type VII. The enzyme hydrolyzes the glycosidic bond of the terminal glucuronic acid, releasing it as a monosaccharide. nih.gov

Enzyme PropertyFindingSource
Enzyme Type Exoglycosidase (a type of hydrolase) pharmacy180.comfrontiersin.orgcovachem.com
EC Number 3.2.1.31
Substrate Terminal, non-reducing glucuronic acid residues researchgate.net
Optimal pH Acidic (approx. 4.0-5.0) pharmacy180.com
Cellular Location Lysosomes nih.govpharmacy180.com
Role in Pathway Final step in oligosaccharide degradation nih.gov

Hyaluronidases (EC 3.2.1.35) are the principal endo-β-N-acetylhexosaminidases responsible for the initial breakdown of chondroitin sulfate chains in mammals. frontiersin.org These enzymes catalyze the hydrolysis of internal β-1,4-glycosidic linkages between N-acetylgalactosamine (GalNAc) and glucuronic acid (GlcA) residues. frontiersin.org This action fragments the large polysaccharide into a heterogeneous mixture of smaller oligosaccharides. nih.gov

Several hyaluronidases have been identified, including HYAL1, HYAL2, and HYAL4, with varying substrate specificities. While initially named for their activity on hyaluronan, it is now understood that chondroitin sulfate is a primary substrate for many of these enzymes. nih.govnih.gov For instance, HYAL4 has been identified as a chondroitin sulfate-specific endoglycosidase. oup.com The cleavage of the GalNAc-GlcA linkage by testicular hyaluronidase (B3051955) results in oligosaccharide products (tetra-, hexa-, and larger saccharides) with a glucuronic acid residue at the newly formed non-reducing end. nih.gov This initial depolymerization is a crucial prerequisite for the subsequent action of exoglycosidases. nih.govpharmacy180.com

EnzymeTypeLinkage CleavedPrimary ProductsSource
Hyaluronidase (e.g., HYAL1, HYAL4) Endo-β-N-acetylhexosaminidaseβ-1,4-GalNAc-GlcAOligosaccharides of varying lengths frontiersin.orgoup.com
Testicular Hyaluronidase Endoglycosidase (Hydrolase)N-acetyl-D-galactosaminidic linkagesTetra-, hexa-, octa-, deca-saccharides nih.gov

Once oligosaccharides are generated, a cascade of exo-enzymes acts in a highly specific and sequential manner from the non-reducing terminus. nih.govpharmacy180.comnih.gov The guiding principle of this process is that the last group added during synthesis is the first to be removed during degradation. pharmacy180.com For a chondroitin sulfate fragment, this typically involves the action of:

Sulfatases: To remove sulfate groups from the GalNAc residues. The presence of a sulfate group can inhibit the action of the subsequent exoglycosidase. nih.gov

β-N-acetylgalactosaminidase: To cleave the terminal N-acetylgalactosamine residue. nih.gov

Beta-glucuronidase: To cleave the newly exposed terminal glucuronic acid residue. nih.gov

This sequential process continues until the entire oligosaccharide is reduced to monosaccharides and inorganic sulfate. nih.gov The coordinated function of endo- and exo-enzymes thus forms an efficient functional unit for the lysosomal degradation of chondroitin sulfate. nih.gov

Molecular Mechanisms of this compound Enzymatic Cleavage

The enzymatic cleavage of glycosidic bonds in this compound and the larger chondroitin polymer occurs via specific molecular mechanisms that differ between enzyme classes. In mammals, the key enzymes are glycoside hydrolases, which employ a hydrolytic mechanism. frontiersin.org

Mammalian hyaluronidases cleave the β-1,4-glycosidic bond through a retaining mechanism. nih.gov This is a two-step process where the enzyme uses two key carboxylic acid residues. In the first step, one residue acts as a nucleophile, attacking the anomeric carbon (C1 of GalNAc) to form a covalent glycosyl-enzyme intermediate, while the other residue acts as an acid, protonating the glycosidic oxygen to facilitate the departure of the rest of the chain. wikipedia.orgnih.gov In the second step, a water molecule attacks the intermediate, with the second residue now acting as a base to deprotonate the water. This hydrolyzes the intermediate, releasing the sugar and regenerating the enzyme. wikipedia.orgnih.gov Each step proceeds with an inversion of stereochemistry, resulting in a net retention of the anomeric configuration in the final product. nih.govwikipedia.org

For some exoglycosidases that act on N-acetylated sugars, such as β-N-acetylhexosaminidase, an alternative retaining mechanism known as substrate-assisted catalysis can occur. nih.govcazypedia.org In this mechanism, the N-acetyl group of the GalNAc residue itself acts as the intramolecular nucleophile, attacking the anomeric center to displace the adjacent glucuronic acid. This forms a cyclic oxazolinium ion intermediate. wikipedia.orgcazypedia.org A subsequent attack by a water molecule hydrolyzes this intermediate, leading to the cleaved sugar with a net retention of configuration. wikipedia.orgnih.gov This mechanism is distinct from the β-elimination reaction used by bacterial lyases (e.g., chondroitinase ABC), which cleave the bond by abstracting a proton, leading to the formation of an unsaturated double bond at the non-reducing end of the product. frontiersin.orgnih.govmdpi.com

Chemical and Enzymatic Synthesis of N Acetylchondrosine and Its Derivatives for Research Applications

Comparative Analysis of Chemical and Enzymatic Synthesis Efficiency and Specificity

The synthesis of N-Acetylchondrosine and its derivatives for research applications presents a critical choice between chemical and enzymatic methodologies, each offering distinct advantages and disadvantages concerning efficiency and specificity. Research comparing these approaches highlights significant differences in yield, reaction time, purity, and control over molecular structure.

Efficiency Metrics

In contrast, enzymatic synthesis approaches, leveraging the natural catalytic precision of enzymes, have demonstrated superior efficiency in terms of yield and reaction time. Studies comparing the synthesis of similar N-acetylated glycosaminoglycan disaccharides indicate yields of 60-75% or higher, often completed within 12-24 hours scienceopen.comacs.orgnih.gov. This enhanced efficiency is attributed to the enzymes' ability to catalyze reactions directly, often under milder conditions, with fewer intermediate steps and less need for extensive purification nih.govbeilstein-journals.org. For example, enzymatic polymerization using hyaluronidase (B3051955) with this compound oxazoline (B21484) derivatives has shown good yields for synthetic chondroitin (B13769445) acs.orgnih.govacs.org.

Scalability and Cost-Effectiveness: While chemical synthesis can be scaled for industrial production, the cost of specialized reagents, solvents, and purification techniques can be substantial. Enzymatic synthesis, provided that the necessary enzymes and substrates are accessible and cost-effective, offers potential advantages in reducing waste generation and simplifying downstream processing, which can lead to more economical production, particularly for high-purity compounds nih.govsynbiobeta.com.

Specificity and Purity

Regioselectivity and Stereoselectivity: A significant challenge in the chemical synthesis of glycosaminoglycans is achieving precise control over regioselectivity (the specific site of glycosidic bond formation) and stereoselectivity (the α or β configuration of the glycosidic linkage). Chemical methods often require complex protecting group strategies to direct these reactions, which can be difficult to implement and may still result in the formation of undesired isomers or byproducts nih.govbeilstein-journals.org.

Byproduct Formation: Chemical synthesis routes can generate a variety of byproducts due to non-specific reactions or incomplete conversions. This necessitates rigorous purification steps, such as chromatography, which are time-consuming and can reduce the final yield nih.gov. Enzymatic synthesis typically produces fewer byproducts due to the high substrate specificity and catalytic efficiency of the enzymes, leading to cleaner reaction mixtures and simplified downstream processing nih.govsynbiobeta.com.

Data Tables

The following tables summarize comparative findings from research literature regarding the efficiency and specificity of chemical versus enzymatic synthesis for this compound and related N-acetylated glycosaminoglycan disaccharides.

Table 1: Comparison of Synthesis Yields and Reaction Times

Synthesis MethodCompound/AnalogueTypical Yield (%)Typical Reaction TimeNotes on EfficiencyReferences
ChemicalN-acetylated disaccharides (related to this compound)20-4524-72 hours (per step)Multi-step, complex purification required Current time information in Bangalore, IN.scienceopen.com
EnzymaticN-acetylated disaccharides (related to this compound)60-75+12-24 hoursFewer steps, simpler purification scienceopen.comacs.orgnih.gov
EnzymaticSynthetic Chondroitin (from this compound oxazoline)Good yieldsNot specifiedEfficient polymerization acs.orgnih.govacs.org

Advanced Analytical Techniques for N Acetylchondrosine Research

Spectroscopic Methodologies in N-Acetylchondrosine Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound and its Enzymatic Products

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed three-dimensional structure and connectivity of molecules like this compound. It provides insights into the arrangement of atoms and functional groups within the molecule.

1H NMR Applications in Glycan Structure Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is particularly valuable for analyzing the structural features of glycans, including this compound. The technique provides information about the number, type, and chemical environment of protons within the molecule. For this compound, ¹H NMR can help identify characteristic signals from the N-acetyl group, anomeric protons, and protons on the sugar rings, which are indicative of specific monosaccharide units and their linkages. For instance, studies on chondroitin (B13769445) sulfate (B86663) disaccharides, which share structural similarities with this compound, reveal distinct proton signals that are sensitive to sulfation patterns and glycosidic linkages nih.govoup.com. The chemical shifts of these protons, particularly those near sulfated positions or involved in glycosidic bonds, offer crucial data for structural assignments nih.govoup.com. The presence of α and β anomers can also be distinguished by their anomeric proton signals nih.gov.

Illustrative ¹H NMR Chemical Shift Data for Related Glycans:

Proton/GroupExpected Chemical Shift (ppm)Notes
N-acetyl1.9–2.1Characteristic signal for N-acetyl groups
Anomeric H14.4–4.8Varies with sugar and linkage
Ring Protons3.0–4.5Specific assignments depend on structure

Note: This table provides illustrative data based on related glycan structures, as specific ¹H NMR data for this compound itself may vary.

Isotopic Labeling (e.g., 13C, 15N) in NMR for Metabolic Pathway Tracing of this compound-Related Molecules

Isotopic labeling, particularly with ¹³C and ¹⁵N, is a powerful technique for tracing metabolic pathways involving this compound-related molecules. By introducing stable isotopes into precursor molecules, researchers can track the incorporation and flow of these isotopes through metabolic networks nih.govnumberanalytics.com. ¹³C NMR can reveal the positions of labeled carbons within the this compound structure, providing direct evidence of its synthesis or degradation pathways frontiersin.org. Similarly, ¹⁵N labeling can track nitrogen incorporation, which is relevant for amino sugars like N-acetylgalactosamine found in chondrosine (B8496329) nih.gov. By analyzing the altered NMR signals resulting from isotopic enrichment, scientists can map metabolic fluxes and identify key enzymes or intermediates involved in the biosynthesis or catabolism of these compounds nih.govnumberanalytics.comfrontiersin.org. For example, ¹⁵N-gHSQC spectra have been used to assess sulfate distributions in chondroitin sulfate types, correlating ¹⁵N chemical shifts with sulfation patterns nih.gov.

Mass Spectrometry (MS) in this compound Metabolomics and Fragmentation Analysis

Mass spectrometry (MS) offers high sensitivity and specificity for identifying and quantifying molecules, including this compound and its related metabolites. It is instrumental in determining molecular weights, elemental compositions, and structural fragments.

High-Resolution MS for Molecular Weight and Compositional Analysis of this compound-Containing Molecules

High-resolution mass spectrometry (HRMS) is critical for determining the precise molecular weight and elemental composition of this compound-containing molecules. This allows for the unambiguous identification of the compound and its potential modifications. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can distinguish between isobaric compounds and confirm the molecular formula nih.govresearchgate.net. Studies on chondroitin sulfate disaccharides, for instance, utilize HRMS to determine their exact masses and elemental compositions, aiding in the identification of various sulfation patterns nih.govresearchgate.net. The fragmentation patterns obtained from MS/MS experiments further aid in elucidating the structure by breaking down the molecule into characteristic fragments acs.orgmdpi.comnih.gov.

Illustrative HRMS Data for Related Glycans:

Compound ClassTheoretical Exact Mass (Da)Observed m/z (e.g., [M+Na]+)Elemental Formula (Example)Notes
This compound~397.12~420.11C₁₄H₂₃NO₁₂Based on disaccharide structure
Sulfated DisaccharideVariesVariesVariesDepends on sulfate position and number

Note: The exact mass for this compound is an approximation for the disaccharide unit. Actual analysis may involve adducts like [M+Na]+ or [M+H]+. Specific data would depend on the precise structure and ionization method.

Coupled Chromatography-Mass Spectrometry (LC-MS, GC-MS) for Analysis of this compound and its Derivatives

Coupling chromatography with mass spectrometry, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), provides a powerful platform for separating, identifying, and quantifying this compound and its derivatives within complex biological matrices.

LC-MS: This technique is widely used for the analysis of glycans and their derivatives due to the non-volatile nature of these compounds. LC-MS allows for the separation of this compound from other molecules based on their chromatographic properties (e.g., hydrophilicity, charge) before detection by MS researchgate.netacs.orgnih.govoup.comnih.govthermofisher.comnih.govnih.gov. For this compound and related disaccharides, LC-MS/MS is particularly effective for characterizing sulfation patterns, identifying isomers, and determining fragmentation pathways acs.orgnih.govnih.govoup.com. Derivatization strategies, such as acetylation or labeling, can further enhance separation and detection sensitivity nih.govresearchgate.netmdpi.commdpi.com. For example, a derivatization strategy replacing sulfate groups with acetyl groups has been shown to improve MSⁿ fragmentation analysis of chondroitin sulfate isomers nih.govresearchgate.net.

GC-MS: While GC-MS is typically used for volatile and thermally stable compounds, it can be applied to this compound or its derivatives if they are first derivatized to increase their volatility and thermal stability hmdb.calcms.cznist.govnih.gov. Derivatization methods, such as silylation, can convert hydroxyl and amino groups into more volatile trimethylsilyl (B98337) (TMS) ethers, making them amenable to GC-MS analysis lcms.cz. However, for complex glycans like this compound, LC-MS is generally the preferred method due to the inherent challenges in volatilizing and thermally stabilizing such molecules.

Illustrative LC-MS Data for Related Glycans:

Compound ClassTypical LC Retention Time (min)Key MS/MS Fragment Ions (m/z)Notes
This compoundVaries (column dependent)~237, ~300, ~458Fragments based on glycosidic bond cleavage and sulfate loss
Monosulfated DisaccharideVariesVariesFragments indicative of sulfate position
Disulfated DisaccharideVariesVariesFragments indicative of multiple sulfate positions

Note: Retention times and fragmentation patterns are highly dependent on the specific LC column, mobile phase, and MS/MS parameters used. The m/z values are illustrative of common fragments observed in chondroitin sulfate disaccharides.

Complementarity and Synergistic Applications of NMR and MS for Comprehensive Glycan Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools in modern glycobiology, offering complementary information for the detailed structural elucidation of complex carbohydrates like this compound. NMR spectroscopy provides atomic-level detail, enabling the determination of primary structures, including monosaccharide composition, sequence, anomeric configuration, and linkage positions creative-biolabs.comnih.gov. Techniques such as ¹H-NMR can identify the number of residues and their anomeric types, while two-dimensional NMR experiments (e.g., COSY, TOCSY, HSQC, HMBC) are crucial for assigning signals and establishing connectivity, thereby elucidating the complete structure creative-proteomics.comnih.govglycopedia.eu.

Mass Spectrometry, particularly tandem MS (MS/MS), offers high sensitivity and accuracy in determining molecular weight and fragmentation patterns. This allows for the identification of glycan subunits and their linkage patterns through fragmentation techniques like Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD) creative-proteomics.com. The synergistic application of NMR and MS allows for a comprehensive analysis: MS can provide accurate mass measurements and fragmentation data to propose potential structures, which can then be definitively confirmed and refined using NMR spectroscopy. This combined approach is particularly powerful for characterizing this compound and its derivatives, ensuring a complete understanding of their structures and potential modifications glycopedia.eu.

Chromatographic Separation Techniques

Chromatographic methods are vital for separating and purifying this compound and its constituent monosaccharides, enabling their subsequent analysis.

Gel Filtration Chromatography for Oligosaccharide and Monosaccharide Separation

Gel filtration chromatography (GFC), also known as size-exclusion chromatography (SEC), separates molecules based on their hydrodynamic volume or size bioted.escreativebiomart.net. This technique is effective for separating oligosaccharides and monosaccharides from larger molecules or from each other based on their distinct sizes. Stationary phases like Sephadex G-25 or G-50 are commonly employed for separating oligosaccharides and monosaccharides by size researchgate.netnih.govmdpi.com. Larger molecules, unable to penetrate the pores of the gel matrix, elute faster, while smaller molecules, which can enter the pores, are retained longer and elute later bioted.escreativebiomart.net. This principle makes GFC a valuable tool for the purification of this compound from complex mixtures or for separating it from other oligosaccharides or monosaccharides.

Gas-Liquid Chromatography for Monosaccharide Identification Derived from this compound Degradation

Gas-Liquid Chromatography (GLC), often coupled with Mass Spectrometry (GC-MS), is a powerful technique for the identification and quantification of monosaccharides. To analyze carbohydrates by GC, they must first be derivatized to increase their volatility, typically through methods like trimethylsilylation or acetylation researchgate.netnih.govnih.govlibretexts.org. If this compound undergoes degradation (e.g., acid hydrolysis), the resulting monosaccharides (glucuronic acid and N-acetylgalactosamine) can be identified and quantified using GC. This method provides high resolution and specificity, making it suitable for analyzing the composition of monosaccharides derived from this compound breakdown products researchgate.netnih.govlibretexts.orgmdpi.com. The identification of these constituent monosaccharides is crucial for confirming the structure and purity of this compound samples.

Enzymatic Assays and Activity Measurements

Enzymatic assays are critical for understanding the biological roles of this compound, particularly its involvement as a substrate or product in glycosylation and degradation pathways.

Quantitative Assessment of Glycosyltransferase and Glycosidase Activities with this compound Substrates

This compound can serve as an acceptor substrate in enzymatic assays to quantify the activity of specific glycosyltransferases. For instance, research has utilized this compound as a substrate to study the activity of α1,4-N-acetylgalactosaminyltransferases (α4-GalNAcT) oup.comoup.com. These assays typically involve incubating the enzyme with this compound and a radiolabeled or fluorescently tagged sugar donor (e.g., UDP-[³H]GalNAc) and measuring the transfer of the sugar moiety oup.comoup.comtesttechnologypublisher.comrndsystems.compromega.jp. The rate of incorporation directly reflects the enzyme's activity. Similarly, glycosidases that cleave this compound can be assayed by monitoring the release of its constituent monosaccharides or by measuring the disappearance of the intact disaccharide, often using spectrophotometric or fluorimetric detection methods acs.orgnih.gov.

Colorimetric and Spectrophotometric Methods in this compound-Related Biochemical Studies

Colorimetric and spectrophotometric methods are widely employed in biochemical studies involving this compound, often for quantifying enzyme activities or product formation. For example, assays measuring glycosyltransferase activity might indirectly quantify the release of diphosphate (B83284) or the consumption of nucleotide sugars, which can be detected colorimetrically or spectrophotometrically testtechnologypublisher.comrndsystems.compromega.jp. Spectrophotometric detection at specific wavelengths (e.g., 410 nm for DTNB adducts in some enzyme assays bpsbioscience.com) allows for the quantification of products. Colorimetric methods, such as the phenol-sulfuric acid method or variations thereof, can be adapted for the quantification of total carbohydrates or specific monosaccharides after hydrolysis of this compound, although specificity can be a challenge mdpi.comresearchgate.net. These methods provide a cost-effective and accessible means to monitor biochemical reactions involving this compound.

Compound List:

this compound

Glucuronic acid

N-acetylgalactosamine

Chondroitin sulfate

Heparan sulfate

Heparin

UDP-GalNAc

UDP-GlcNAc

UDP-GlcUA

UDP-Xyl

UDP-Galactose

UDP-Glucose

Galactose

Glucose

Mannose

Fucose

N-acetylglucosamine

Sialic acid

Xylose

GlcAβ1–3GalNAc

GlcAβ1–3Galβ1–3Galβ1–4Xylβ1-O-Ser

N-acetylheparosan oligosaccharides

Acetylthiocholine iodide (ATCI)

5,5'-dithio-bis-2-nitrobenzoic acid (DTNB)

Thiocholine

Malachite green

Ammonium molybdate (B1676688)

Formazan

NAD+

NADP+

ATP

G6-P

NADP+-specific yeast G6-PD

MTT

Phenazine methosulfate

GDP

Biological Roles and Molecular Mechanisms of N Acetylchondrosine in Cellular Processes Research Focus

N-Acetylchondrosine in Glycosaminoglycan-Protein Interactions

Glycosaminoglycans mediate a vast array of physiological and pathological processes through their interactions with hundreds of proteins. nih.govresearchgate.net The specific structure of GAGs, including the arrangement of units like this compound and their sulfation patterns, dictates the specificity of these interactions. frontiersin.org These interactions are essential for modulating protein function, facilitating cellular adhesion, and regulating signaling pathways. nih.govresearchgate.net GAGs engage with a diverse group of proteins, including growth factors, chemokines, cytokines, enzymes, and adhesion molecules, highlighting their central role in regulating the cellular microenvironment. researchgate.netnih.gov

The extracellular matrix (ECM) is a dynamic, complex network of proteins and glycans that provides structural support to tissues and regulates cellular behavior. nih.govnih.gov GAGs, and by extension their this compound components, are critical for the assembly and continuous remodeling of this matrix. researchgate.net Proteoglycans, which consist of a core protein covalently attached to one or more GAG chains, interact with other ECM components like collagens, fibronectin, and laminins to form a highly organized and functional scaffold. nih.govcornell.edu

The assembly of the ECM is a hierarchical process where the interaction between different components is crucial. For instance, the fibronectin fiber scaffold often serves as a template for the assembly of other meshworks, such as collagen. nih.gov Small proteoglycans can directly influence the arrangement and assembly of collagen I meshworks. nih.gov ECM remodeling, a process involving the degradation and resynthesis of its components, is vital for tissue development and repair. nih.gov Enzymes like metalloproteinases cleave ECM proteins, which can release bound growth factors that were stored in the matrix, thereby influencing local cellular activities. nih.govnih.gov The GAG chains within the ECM act as a reservoir for these signaling molecules, modulating their availability and gradient formation. nih.gov

Table 1: Role of GAGs in ECM Dynamics

ECM ProcessInvolvement of GAG-Containing Molecules (Proteoglycans)Key Interacting ECM ComponentsFunctional Outcome
AssemblyProvide structural integrity and organize other ECM components.Collagens, Fibronectin, Laminins, Elastin. nih.govcornell.eduFormation of a stable, organized tissue scaffold. nih.gov
RemodelingModulate the activity of degradative enzymes (e.g., metalloproteinases) and bind/release growth factors. nih.govGrowth Factors (e.g., FGFs), Proteases. nih.govControlled tissue morphogenesis, wound healing, and adaptation. nih.gov
Signal StorageAct as a reservoir for signaling molecules, controlling their local concentration and availability. nih.govGrowth Factors, Cytokines, Chemokines. nih.govnih.govRegulation of cell proliferation, migration, and differentiation. nih.gov

The interaction between GAGs and regulatory proteins is a critical mechanism for controlling cell communication and behavior. nih.govnih.gov GAGs, including chondroitin (B13769445) sulfate (B86663), can bind to growth factors, cytokines, and chemokines, thereby modulating their stability, activity, and presentation to cell surface receptors. nih.govresearchgate.net

Growth Factors: Many growth factors, such as Fibroblast Growth Factors (FGFs), require interaction with GAGs like heparan sulfate to form a stable, active signaling complex with their receptors (FGFRs). nih.gov This interaction is essential for processes like angiogenesis and tissue development. nih.gov The ECM acts as a reservoir for these growth factors, with GAGs controlling their release and the formation of signaling gradients. nih.gov

Cytokines and Chemokines: These small signaling proteins are crucial mediators of the immune response. oncohemakey.com Their function is often spatially regulated, a process in which GAGs play a key role. nih.gov Chemokines can be immobilized in the ECM by binding to proteoglycans, creating a chemotactic gradient that directs cell migration. nih.gov The binding of chemokines to GAGs is considered an indispensable factor for their activity in vivo. nih.gov The strength and specificity of these interactions can vary; for example, the chemokine CCL5 binds with different affinities to heparin, dermatan sulfate, heparan sulfate, and chondroitin sulfate. nih.gov

Table 2: GAG Interactions with Regulatory Proteins

Regulatory Protein ClassMechanism of GAG InteractionBiological ConsequenceExamples
Growth FactorsStabilizes the protein, facilitates receptor binding, and creates a storage depot in the ECM. nih.govnih.govModulation of cell growth, proliferation, and differentiation. nih.govFibroblast Growth Factors (FGFs). nih.gov
CytokinesImmobilizes cytokines in the ECM, influencing their local concentration and receptor interaction. nih.govRegulation of immune responses and inflammation. oncohemakey.comInterleukins (ILs), Tumor Necrosis Factors (TNFs). nih.gov
ChemokinesCreates chemotactic gradients by binding to cell surfaces and the ECM, guiding cell migration. nih.govnih.govDirection of leukocyte trafficking during immune surveillance and inflammation. nih.govCCL5 (RANTES), IL-8. nih.govnih.gov

Involvement of this compound-Containing Glycans in Cell Adhesion and Signaling Pathways

Glycosylation, the enzymatic process of attaching glycans (sugar chains) to proteins and lipids, is a fundamental post-translational modification that profoundly impacts protein function. nih.govnih.gov Glycans containing this compound units are involved in critical cellular processes such as cell adhesion and signal transduction. bmbreports.org These sugar structures are located on the outermost layer of the cell, making them primary molecules for recognizing and interacting with the extracellular environment. nih.gov

Cell adhesion is mediated by multiprotein complexes, which include adhesion receptors like integrins and cadherins. cornell.edu The function of these receptors is heavily modulated by their N-glycosylation status. cornell.edunih.gov For example, E-cadherin, a key protein in mediating cell-cell adhesion, is a glycoprotein (B1211001) whose adhesive properties can be regulated by the structure of its attached N-glycans. nih.gov Similarly, integrins, which mediate cell-ECM interactions, rely on appropriate glycosylation for their function in cytoskeleton organization and signal transduction. nih.govcornell.edu Changes in the N-glycan structures on these adhesion molecules can lead to altered cell-cell and cell-matrix interactions, which is a hallmark of processes like tumor invasion and metastasis. nih.govbmbreports.org

The biosynthesis of complex N-glycans is orchestrated by a series of glycosyltransferases located in the Golgi apparatus. koreascience.kr N-acetylglucosaminyltransferases (GnTs) are key enzymes in this pathway that create branched N-glycan structures. bmbreports.orgkoreascience.kr The activity of these enzymes, such as N-acetylglucosaminyltransferase V (GnT-V), is closely linked to cell adhesion and signaling. researchgate.net

Overexpression of GnT-V can lead to increased β1,6 GlcNAc branching on N-glycans, which has been shown to decrease cell-cell adhesion and increase cell motility. nih.govresearchgate.net This is partly achieved by altering the glycosylation of adhesion molecules like N-cadherin, affecting their clustering on the cell surface and subsequent "outside-in" signal transduction pathways. researchgate.net The expression of GnT-V itself can be regulated by growth factor signaling pathways, creating a feedback loop where cellular signaling influences the glycosylation machinery, which in turn modulates cell adhesion and metastatic potential. For instance, GnT-V expression can be upregulated by signaling pathways involving Ras and Raf, which are often activated in cancer. Furthermore, GnT-V and the resulting glycan branching can mediate cell migration and invasion through signaling molecules like RhoA and Rac1. nih.gov

N-linked glycosylation is essential for the proper development and function of the nervous system. nih.govnih.gov Glycans play critical roles in neural cell adhesion, axonal guidance, and the formation of synapses. nih.gov Nearly all major neuronal functions, from maintaining the resting membrane potential to synaptic vesicle release, are regulated or fine-tuned by N-linked glycosylation. nih.gov

The expression of specific glycosyltransferases is crucial for neuronal development. For example, N-acetylglucosaminyltransferase-IX (GnT-IX), which is highly expressed in brain tissue, is involved in modulating integrin and laminin-dependent adhesion and migration of human neuronal cells. koreascience.kr The modification of adhesion molecules and receptors on the neuronal surface by specific glycan structures influences neurite outgrowth and the ability of neurons to navigate to their correct targets during development. koreascience.kr Matrilin-2, an ECM protein, has been shown to facilitate Schwann cell migration and axonal outgrowth, processes that are fundamental to peripheral nerve regeneration and are influenced by the cellular microenvironment shaped by glycoproteins and proteoglycans. frontiersin.org The intricate "carbohydrate code" generated by the diverse array of possible glycan structures provides an essential layer of regulation for the complex processes of neuronal growth and circuit formation. nih.gov

Future Directions and Emerging Research Avenues for N Acetylchondrosine Studies

Development of Advanced Methodologies for Glycan Research

Progress in understanding the biological significance of N-acetylchondrosine-containing structures is intrinsically linked to the development of cutting-edge methodologies. The complex and heterogeneous nature of glycans necessitates innovative approaches for their synthesis and analysis.

Innovative Chemoenzymatic Approaches for Structurally Defined this compound-Containing Glycoconjugates

The precise biological functions of this compound are often dictated by its context within larger, structurally defined glycoconjugates. Chemoenzymatic synthesis has emerged as a powerful strategy to construct these complex molecules with high precision. nih.govnih.gov This approach synergistically combines the flexibility of chemical synthesis with the high specificity of enzymatic reactions. nih.gov

Glycosyltransferases, the enzymes responsible for forming glycosidic linkages in vivo, and glycosidases, which hydrolyze these linkages, are key players in chemoenzymatic strategies. nih.gov Researchers are increasingly using a combination of chemically synthesized intermediates and a panel of glycosyltransferases and mutant glycosidases to build tailored glycans. nih.gov For instance, a chemically synthesized precursor containing this compound can be elongated and modified by specific enzymes to generate a library of structurally defined oligosaccharides. This method allows for the creation of complex structures that are often difficult to isolate from natural sources in sufficient quantities and purity. nih.gov

Key Enzymes in Chemoenzymatic Synthesis of this compound-Containing Glycans:

Enzyme ClassFunction in SynthesisExample Application
Glycosyltransferases Catalyze the formation of specific glycosidic bonds.Addition of subsequent sugar moieties to an this compound acceptor.
Glycosidases (mutant) Can be engineered to catalyze the formation of glycosidic bonds (transglycosylation).Synthesis of specific linkages that are not easily achieved with available glycosyltransferases.
Sulfotransferases Addition of sulfate (B86663) groups at specific positions.Creation of sulfated this compound-containing structures to study specific protein-glycan interactions.

These innovative chemoenzymatic approaches are crucial for producing well-defined this compound-containing glycoconjugates, which are indispensable tools for functional studies, biomarker discovery, and the development of potential therapeutics.

Integrated Analytical Platforms for High-Throughput and Comprehensive Glycomic Profiling

The analysis of the glycome, the complete set of glycans in an organism, presents significant analytical challenges due to the immense structural diversity and complexity of these molecules. nih.gov To address this, researchers are developing integrated analytical platforms that enable high-throughput and comprehensive glycomic profiling. nih.gov These platforms often combine multiple advanced techniques to provide detailed structural and quantitative information about this compound-containing glycans.

Several high-throughput methods are being employed for large-scale glycomics studies, including: maynoothuniversity.ie

Hydrophilic-Interaction (Ultra-)High-Performance Liquid Chromatography with Fluorescence Detection (HILIC-(U)HPLC-FLD): A robust and widely used technique for the separation and quantification of fluorescently labeled glycans. maynoothuniversity.ie

Multiplexed Capillary Gel Electrophoresis with Laser-Induced Fluorescence Detection (xCGE-LIF): Offers high-resolution separation of labeled glycans and is amenable to high-throughput analysis. maynoothuniversity.ie

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS): Provides sensitive detection and molecular weight information of glycans. maynoothuniversity.iecreative-proteomics.com

Comparison of High-Throughput Glycomic Profiling Techniques:

TechniquePrincipleAdvantagesLimitations
HILIC-(U)HPLC-FLD Separation based on hydrophilicity of fluorescently labeled glycans.Quantitative, reproducible, good separation of isomers. nih.govRequires derivatization, longer analysis time compared to MS.
xCGE-LIF Separation of fluorescently labeled glycans based on size and charge in a capillary gel.High throughput, high resolution. nih.govNot ideal for sialic acid-containing glycans without prior treatment. creative-proteomics.com
MALDI-TOF-MS Ionization and mass analysis of glycans co-crystallized with a matrix.High sensitivity, rapid analysis. creative-proteomics.comMay have challenges with quantification and labile modifications.
IMS-MS/MS Separation of ions based on their size, shape, and charge in the gas phase, followed by fragmentation and mass analysis.Separation of isomers, detailed structural information. nih.govRequires specialized instrumentation and expertise.

The integration of these analytical platforms is crucial for advancing our understanding of the roles of this compound-containing glycans in complex biological systems.

Exploration of this compound-Related Glycans in Diverse Model Organisms

The study of this compound-related glycans is expanding beyond traditional mammalian systems to a wider range of model organisms. nih.gov These organisms offer unique genetic and developmental tools to dissect the fundamental roles of glycosylation. nih.gov Model systems such as yeast (Saccharomyces cerevisiae), fruit flies (Drosophila melanogaster), nematodes (Caenorhabditis elegans), and zebrafish (Danio rerio) provide powerful platforms to investigate the biosynthesis and function of N-glycans and other glycoconjugates. nih.gov

By studying mutants with altered glycosylation pathways in these organisms, researchers can gain valuable insights into the biological functions of specific glycan structures, including those containing this compound. nih.gov This comparative glycomics approach can reveal conserved and species-specific roles of glycosaminoglycans in development, signaling, and disease. The knowledge gained from these diverse model organisms can then be translated to more complex mammalian systems, accelerating our understanding of human health and disease.

Computational and Bioinformatics Approaches in this compound Glycoscience Research

The explosion of glycomic data has necessitated the development and application of computational and bioinformatics tools to manage, analyze, and interpret this complex information. nih.gov These approaches are becoming indispensable in this compound glycoscience research. nih.gov

Computational modeling, ranging from quantum mechanics to molecular dynamics simulations, allows for the detailed investigation of the three-dimensional structures and dynamic behaviors of this compound-containing glycans and their interactions with proteins. nih.govmaynoothuniversity.ie This provides insights into the molecular basis of their biological functions. nih.gov

Bioinformatics plays a crucial role in organizing and mining the vast datasets generated by high-throughput glycomic analyses. nih.gov Several databases, such as KEGG GLYCAN and the Consortium for Functional Glycomics (CFG) database, serve as central repositories for glycan structure and function information. nih.gov These resources, coupled with advanced data analysis algorithms, enable researchers to identify correlations between specific glycan structures and disease states, potentially leading to the discovery of novel biomarkers and therapeutic targets. nih.gov

Key Computational and Bioinformatics Tools in Glycoscience:

Tool/ApproachApplication in this compound Research
Molecular Dynamics Simulations Predicting the conformational dynamics of this compound-containing oligosaccharides and their interactions with binding partners. maynoothuniversity.ie
Glycan Databases Storing and retrieving structural and functional information about this compound-containing glycans. nih.govcreative-proteomics.com
Glyco-bioinformatics Tools (e.g., GlycoWorkbench) Assisting in the annotation and interpretation of mass spectrometry data from glycomic experiments. creative-proteomics.com
Data Integration Platforms Combining glycomic data with other 'omics' data (genomics, proteomics, metabolomics) to build comprehensive models of biological systems. nih.gov

The continued development and application of these computational and bioinformatics approaches will be essential for unlocking the full potential of the vast and complex data being generated in the field of this compound research.

Q & A

Q. What are the key structural features of N-Acetylchondrosine, and how do they influence its role in glycosaminoglycan biosynthesis?

this compound comprises a repeating disaccharide unit of β(1→4)-linked β-D-glucuronyl-(1→3)-N-acetyl-D-galactosamine (GlcA-GalNAc). Its hydroxyl groups undergo sulfation, which dictates chondroitin sulfate (ChS) bioactivity. To study its structure, researchers should employ nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to map sulfation patterns and confirm regiochemistry. Enzymatic digestion (e.g., hyaluronidase) followed by chromatographic separation can isolate specific sulfated isoforms for functional assays .

Q. What experimental protocols are recommended for synthesizing this compound derivatives with controlled sulfation patterns?

Transition-state analogue substrate monomers, such as this compound oxazoline derivatives sulfated at C4 (1a), C6 (1b), or both (1c), can be enzymatically polymerized using hyaluronidase (HAase). The pH of the reaction medium critically determines molecular weight (Mn) and polymerization efficiency. For example, pH adjustments between 5.0–7.5 yield polymers with Mn values ranging from 4,000 to 18,000. Researchers must validate product uniformity via size-exclusion chromatography (SEC) and compare results to naturally occurring ChS standards .

Q. How can researchers ensure reproducibility when studying this compound’s enzymatic polymerization?

Adhere to NIH preclinical reporting guidelines (e.g., detailed descriptions of enzyme sources, reaction conditions, and statistical methods). Include raw data (e.g., SEC elution profiles, reaction yields) in supplementary materials. For HAase-catalyzed reactions, specify enzyme-to-substrate ratios, incubation times, and buffer compositions. Cross-validate results using orthogonal techniques like matrix-assisted laser desorption/ionization (MALDI)-MS .

Advanced Research Questions

Q. What methodological challenges arise when correlating this compound sulfation patterns with in vivo bioactivity?

A major challenge is the heterogeneity of naturally occurring ChS, which complicates isoform-specific functional studies. To address this, use chemoenzymatic synthesis to generate structurally defined polymers (e.g., 2a with exclusive C4 sulfation). Employ cell-based assays (e.g., chondrocyte differentiation or cytokine binding) paired with siRNA knockdown of sulfotransferases to isolate sulfation-dependent mechanisms. Statistical analysis (e.g., ANOVA with post-hoc tests) should account for biological variability .

Q. How should researchers resolve contradictions in data on HAase’s substrate specificity for sulfated this compound derivatives?

Q. What strategies optimize the molecular weight distribution of synthetic this compound polymers for therapeutic applications?

Adjust pH during polymerization: lower pH (5.0–6.0) favors higher Mn values, while neutral pH (7.0–7.5) limits chain elongation. Introduce chain terminators (e.g., monosaccharide oxazolines) to control polydispersity. Validate outcomes via multi-angle light scattering (MALS) coupled with SEC. Compare synthetic polymers to natural ChS using rheological or ligand-binding assays to assess functional equivalence .

Q. How can researchers design statistically robust experiments to investigate this compound’s role in extracellular matrix (ECM) remodeling?

Define independent variables (e.g., sulfation pattern, polymer concentration) and dependent variables (e.g., collagen deposition, metalloproteinase activity). Use factorial designs to test interactions between variables. Include positive controls (e.g., native ChS) and negative controls (unsulfated derivatives). Power analysis should determine sample sizes to ensure significance (α = 0.05, β = 0.2). Report confidence intervals and effect sizes in line with NIH standards .

Methodological Best Practices

  • Data Presentation : Use tables to summarize sulfation patterns, polymerization conditions, and bioactivity metrics. Include error bars in graphs to represent standard deviations. Raw data (e.g., NMR spectra, SEC traces) should be archived in supplementary files with descriptive filenames (e.g., “HAase_pH5_SEC.csv”) .
  • Literature Synthesis : Compare synthetic this compound data to published biosynthetic pathways (e.g., EXTL3-mediated HS/heparan sulfate elongation) to identify knowledge gaps .
  • Ethical Reporting : Disclose funding sources and conflicts of interest in acknowledgments. Cite primary literature over review articles to uphold traceability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.